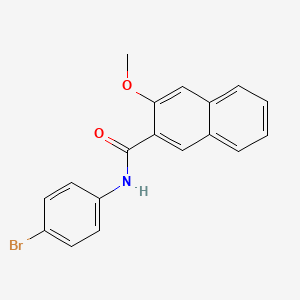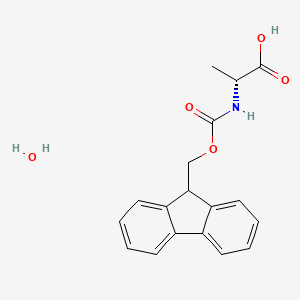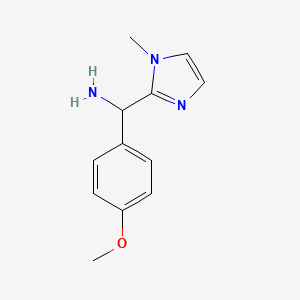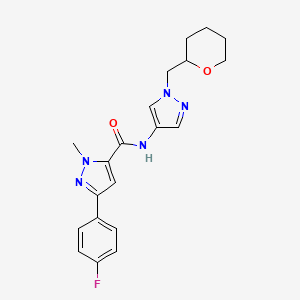
N'-(diphenylmethylene)-2-(1-pyrrolidinyl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(diphenylmethylene)-2-(1-pyrrolidinyl)propanohydrazide, also known as DPPH, is a chemical compound that has been widely researched in the field of medicinal chemistry. DPPH is a hydrazide derivative that has been shown to have various biochemical and physiological effects, making it an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
Catalytic Oligomerization of Ethylene
Research involving N'-(diphenylmethylene)-2-(1-pyrrolidinyl)propanohydrazide derivatives has led to the development of mono- and dinuclear nickel complexes with various ligands. These complexes have been applied in the catalytic oligomerization of ethylene, showcasing the potential of such compounds in polymer science and industrial applications. The synthesis of these complexes involves interactions between nickel and different ligands, demonstrating the versatility of N'-(diphenylmethylene)-2-(1-pyrrolidinyl)propanohydrazide derivatives in creating catalytically active materials (Kermagoret & Braunstein, 2008).
Synthesis of Pyridine Derivatives
The reactivity of N'-(diphenylmethylene)-2-(1-pyrrolidinyl)propanohydrazide with aromatic aldehydes has been explored, resulting in the formation of 4-aryl-2,6-diphenylpyridines. This process highlights the compound's utility in synthesizing pyridine derivatives, which are of significant interest in the development of pharmaceuticals and materials science. The mechanism involves the formation of N-phosphinyl-1-azadiene intermediates, underscoring the complex reactivity of such compounds and their potential for creating novel heterocyclic structures (Kobayashi, Kakiuchi, & Kato, 1991).
Regioselective Sigmatropic Rearrangements
N,N'-Aryl hydrazides, including derivatives of N'-(diphenylmethylene)-2-(1-pyrrolidinyl)propanohydrazide, have been shown to undergo regioselective [5,5]-sigmatropic rearrangement reactions. This process results in the efficient synthesis of benzidines, which are important intermediates in dye manufacture and organic synthesis. The research demonstrates the importance of substituent position in controlling reaction outcomes, offering insights into the design of regioselective synthetic methodologies (Kang et al., 2006).
Conversion to Tetrazolo[1,5-a]pyridines
Studies have shown that N'-(diphenylmethylene)-2-(1-pyrrolidinyl)propanohydrazide derivatives can be converted into tetrazolo[1,5-a]pyridines. This transformation is achieved by heating in the presence of sulfonyl or phosphoryl azides, without the need for solvents. Such reactions are crucial for synthesizing tetrazolo[1,5-a]pyridines, compounds with potential applications in medicinal chemistry and as ligands in coordination chemistry (Keith, 2006).
Organic Activators in Reduction Reactions
Research into N'-(diphenylmethylene)-2-(1-pyrrolidinyl)propanohydrazide derivatives has also led to their application as organic activators in the reduction of aromatic imines to amines. This demonstrates the compound's potential in synthetic organic chemistry, particularly in the selective reduction of imines, an essential step in the synthesis of various organic compounds (Onomura et al., 2006).
Propiedades
IUPAC Name |
N-(benzhydrylideneamino)-2-pyrrolidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16(23-14-8-9-15-23)20(24)22-21-19(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,16H,8-9,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYCWOUIYVIIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329398 |
Source


|
| Record name | N-(benzhydrylideneamino)-2-pyrrolidin-1-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(diphenylmethylene)-2-(1-pyrrolidinyl)propanohydrazide | |
CAS RN |
478247-10-8 |
Source


|
| Record name | N-(benzhydrylideneamino)-2-pyrrolidin-1-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2977507.png)
![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2977511.png)




![4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2977519.png)
![6-Cyclopropyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2977520.png)

![1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2977524.png)


